N-benzyl-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N~1~-BENZYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-b]pyridine core. This core can be synthesized through the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N~1~-BENZYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-BENZYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. The compound’s pyrazolo[3,4-b]pyridine core is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential anticancer properties.
Uniqueness
N~1~-BENZYL-2-[(3,6-DICYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of structural features, which confer specific biological activities. Its ability to inhibit CDKs selectively makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C22H24N6OS |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-benzyl-3-[(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C22H24N6OS/c1-28-20-18(19(27-28)15-9-10-15)16(11-17(24-20)14-7-8-14)21(29)25-26-22(30)23-12-13-5-3-2-4-6-13/h2-6,11,14-15H,7-10,12H2,1H3,(H,25,29)(H2,23,26,30) |
InChI Key |
FUDNRJFHGNEECD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NNC(=S)NCC4=CC=CC=C4)C(=N1)C5CC5 |
Origin of Product |
United States |
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